molecular formula C7H11ClN2O2 B1395449 5-(Chloromethyl)-3-(1-ethoxyethyl)-1,2,4-oxadiazole CAS No. 1334148-89-8

5-(Chloromethyl)-3-(1-ethoxyethyl)-1,2,4-oxadiazole

Cat. No.: B1395449
CAS No.: 1334148-89-8
M. Wt: 190.63 g/mol
InChI Key: SHHBEZGZBKEVFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-3-(1-ethoxyethyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(1-ethoxyethyl)-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloromethyl-1,2,4-oxadiazole with 1-ethoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(1-ethoxyethyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of different reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or primary amines. These reactions are typically carried out in polar aprotic solvents such as DMF or DMSO at moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted oxadiazoles with various functional groups replacing the chloromethyl group.

    Oxidation Reactions: Oxidized derivatives of the oxadiazole ring.

    Reduction Reactions: Reduced forms of the oxadiazole ring, potentially leading to ring-opened products.

Scientific Research Applications

5-(Chloromethyl)-3-(1-ethoxyethyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(1-ethoxyethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of biological pathways and the inhibition of key enzymes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)-1,2,4-oxadiazole: Lacks the 1-ethoxyethyl group, leading to different chemical properties and reactivity.

    3-(1-Ethoxyethyl)-1,2,4-oxadiazole: Lacks the chloromethyl group, affecting its potential for substitution reactions.

    5-(Bromomethyl)-3-(1-ethoxyethyl)-1,2,4-oxadiazole: Similar structure but with a bromomethyl group instead of chloromethyl, leading to different reactivity.

Uniqueness

5-(Chloromethyl)-3-(1-ethoxyethyl)-1,2,4-oxadiazole is unique due to the presence of both chloromethyl and 1-ethoxyethyl groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

5-(chloromethyl)-3-(1-ethoxyethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O2/c1-3-11-5(2)7-9-6(4-8)12-10-7/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHBEZGZBKEVFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C1=NOC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Chloromethyl)-3-(1-ethoxyethyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-(Chloromethyl)-3-(1-ethoxyethyl)-1,2,4-oxadiazole
Reactant of Route 3
5-(Chloromethyl)-3-(1-ethoxyethyl)-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
5-(Chloromethyl)-3-(1-ethoxyethyl)-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
5-(Chloromethyl)-3-(1-ethoxyethyl)-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
5-(Chloromethyl)-3-(1-ethoxyethyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.